molecular formula C10H11N B3049361 5,8-Dimethylindolizine CAS No. 20355-39-9

5,8-Dimethylindolizine

Cat. No. B3049361
CAS RN: 20355-39-9
M. Wt: 145.2 g/mol
InChI Key: LWYZCTPSIWHYJZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5,8-dimethylindolizine involves various methods, including cyclization reactions. One common approach is the intramolecular cycloaromatization of suitable precursors. For instance, 8-triflyl indolizines can be obtained via this route and subsequently utilized in further transformations .

Scientific Research Applications

Synthesis and Chemical Properties

  • Formation from Pyrrole Derivatives : The self-condensation of 2,5-dimethylpyrrole in acidic media produces 5,8-dimethylindolizine among other compounds. This process highlights the importance of the 2,5-disubstitution pattern in pyrrole for favorable condensation at the α-position (Bender & Bonnett, 1968).
  • Electrochemical Behavior : A study on the electrochemical behavior of a thioaldehyde derivative of 1,2-dimethylindolizine-3-thial in acetonitrile revealed a quasi-reversible e.c.e. reduction and an irreversible reduction process, indicating potential applications in electrochemical systems (Cape & Vincent, 1974).

Pharmaceutical and Medicinal Chemistry

  • Anti-Inflammatory Properties : Curindolizine, an indolizine alkaloid with a structure similar to 5,8-dimethylindolizine, exhibits anti-inflammatory action in LPS-induced macrophages. This suggests potential uses of similar compounds in anti-inflammatory therapies (Han et al., 2016).
  • Synthesis of Pharmaceutical Compounds : The enantioselective synthesis of octahydroindolizine alcohol, a compound related to 5,8-dimethylindolizine, has been used in creating pharmaceutical building blocks. This illustrates the role of indolizine derivatives in the pharmaceutical industry (Zhang et al., 2017).

Material Science and Electrochemistry

  • Polymeric Electrochromic Materials : A study involving 5,8-dibromo-2,3-bis(4-(decyloxy)phenyl)pyrido[4,3-b]pyrazine, a compound related to 5,8-dimethylindolizine, explored its use as an acceptor unit in electrochromic materials. This research indicates the potential of indolizine derivatives in the development of electrochromic devices (Zhao et al., 2014).

properties

IUPAC Name

5,8-dimethylindolizine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-8-5-6-9(2)11-7-3-4-10(8)11/h3-7H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWYZCTPSIWHYJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N2C1=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40617999
Record name 5,8-Dimethylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,8-Dimethylindolizine

CAS RN

20355-39-9
Record name 5,8-Dimethylindolizine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40617999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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